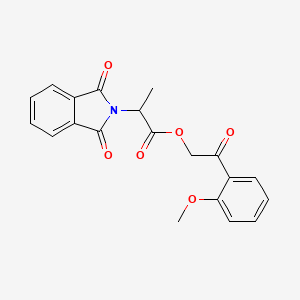

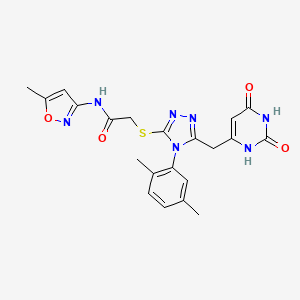

![molecular formula C21H21N5O3S B2645090 methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate CAS No. 921539-87-9](/img/structure/B2645090.png)

methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . The compound also includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves the use of tolyl groups, which are functional groups related to toluene . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring (C12-C17 and C1-C6) bridged by a five-membered 1,2,4-triazole ring and CH2 chain system . The tolyl group in the compound has the general formula CH3C6H4−R .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which have significant biological and pharmacological activities. Studies on related compounds have focused on their potential as antimicrobial, anticancer, and antiulcer agents due to their ability to interact with various biological targets.

Antimicrobial and Antibacterial Properties

Research has demonstrated that imidazole derivatives exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. These properties extend to combating resistant strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA) (Daraji et al., 2021). Additionally, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles have shown very good antibacterial and antifungal activity, illustrating the potential of imidazole compounds in addressing microbial resistance (Lamani et al., 2009).

Anticancer Activities

Certain benzimidazole–thiazole derivatives, related to the chemical family of the compound , have been studied for their anticancer properties, showing promising activity against cancerous cell lines such as HepG2 and PC12. This suggests potential applications in developing new anticancer therapies (Nofal et al., 2014). Another study highlighted 4-thiazolidinones with benzothiazole moiety for their antitumor screening, with some derivatives showing activity against a range of cancers including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

Synthesis of Heterocyclic Compounds

The compound belongs to a category that serves as precursors in the synthesis of heterocyclic compounds, which are core structures for many drugs and biological molecules. These syntheses involve cascade reactions and metalation strategies, leading to a variety of functionalized derivatives with potential pharmaceutical applications (Schmeyers & Kaupp, 2002), (Board et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 4-[[2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-14-3-9-17(10-4-14)25-11-12-26-20(25)23-24-21(26)30-13-18(27)22-16-7-5-15(6-8-16)19(28)29-2/h3-10H,11-13H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMLXIBFZVXTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

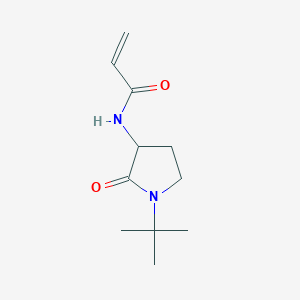

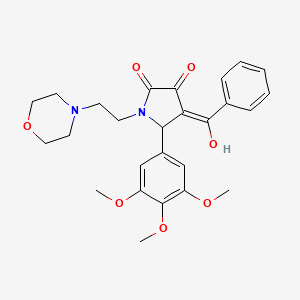

![(2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2645011.png)

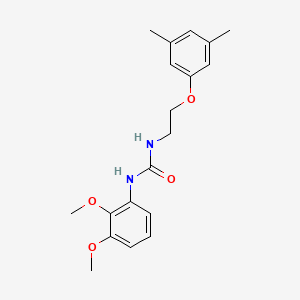

![(2E)-3-(furan-3-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2645012.png)

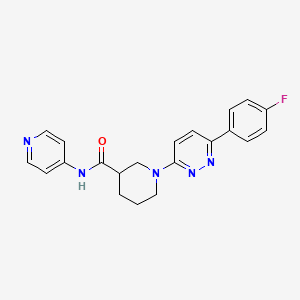

![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)

![2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2645023.png)

![(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2645025.png)

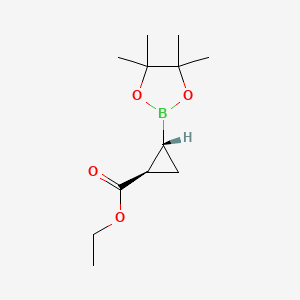

![N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2645026.png)